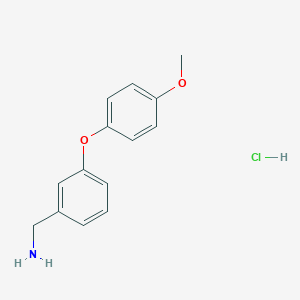

3-(4-Methoxyphenoxy)benzylamine hydrochloride

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a β-amyloid aggregation inhibitor, starts with a one-pot synthesis involving a Pummerer reaction and is followed by several other steps including acylation and treatment with diethylamine . Similarly, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of PD128907, involves addition, hydrolysis, cyclization, oximation, esterification, and a Neber rearrangement, resulting in a total yield of 43.4% . These examples demonstrate the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Methoxyphenoxy)benzylamine hydrochloride often includes aromatic rings, ether linkages, and amine groups. The presence of a methoxy group can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. For example, the methoxy group in the compound synthesized in paper is crucial for the regioselective O-demethylation of aryl methyl ethers.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include etherification, reduction, oximation, and cyclization . These reactions are carefully chosen to build the desired molecular framework while introducing functional groups that confer the required properties to the final compound. The efficiency of these reactions can be influenced by factors such as the choice of catalyst, reaction temperature, and the ratio of reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their functional groups. For instance, the presence of a hydrochloride salt, as in 4-Hydroxy-3-methoxy benzylamine hydrochloride, affects the compound's solubility and stability, making it more amenable to certain reactions or biological assays . The methoxy group can also affect the lipophilicity of the molecule, which is an important consideration in drug design.

科学的研究の応用

Synthesis Techniques and Characterization

The synthesis and characterization of compounds related to 3-(4-Methoxyphenoxy)benzylamine hydrochloride provide insights into its scientific research applications. For instance, a study described the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin and hydroxylamine hydrochloride, highlighting the processes of oximation, reduction, and salification reaction. This synthesis achieved an overall yield of 89.7%, with the structure confirmed by elemental analysis, IR, and 1H NMR, demonstrating a methodological approach to producing related compounds for further research applications (Li Yong-xin, 2012).

Chemical Structure and Spectroscopy

The detailed study of the chemical structure and spectroscopy of compounds closely related to 3-(4-Methoxyphenoxy)benzylamine hydrochloride is fundamental to understanding its applications in scientific research. For example, the spectroscopic study and structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol were examined, revealing insights into the molecular structure through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV-vis spectroscopy. Such studies are crucial for the identification and utilization of similar compounds in scientific research (H. Unver et al., 2009).

Stability in Environmental Conditions

Understanding the stability of related compounds under different environmental conditions is vital for their application in scientific research. Research on the stability of UV filters, including compounds similar to 3-(4-Methoxyphenoxy)benzylamine hydrochloride, in chlorinated water showed significant reactivity with free chlorine, following pseudo-first-order kinetics. Such studies are essential for assessing the environmental impact and stability of chemical compounds used in various applications (N. Negreira et al., 2008).

Derivative Synthesis and Biological Evaluation

The synthesis and biological evaluation of derivatives of compounds similar to 3-(4-Methoxyphenoxy)benzylamine hydrochloride have shown potential antimycobacterial activity. For instance, a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates were prepared and showed higher activity against certain mycobacterial species than standard treatments. Such research underscores the potential medicinal applications of these compounds (Jan Tengler et al., 2013).

Safety And Hazards

特性

IUPAC Name |

[3-(4-methoxyphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNITVEVSYONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590028 | |

| Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)benzylamine hydrochloride | |

CAS RN |

154108-33-5 | |

| Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenoxy)benzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)